Potassium 3-(diethylamino)prop-1-EN-2-yltrifluoroborate
Description
Potassium 3-(diethylamino)prop-1-en-2-yltrifluoroborate is an organotrifluoroborate salt with the molecular formula C₇H₁₄BF₃KN and a molecular weight of 219.1 g/mol . Its structure features a vinyl trifluoroborate group linked to a diethylamino substituent, making it a valuable intermediate in cross-coupling reactions, particularly in Suzuki-Miyaura couplings. The compound is characterized by high thermal stability (melting point >200°C, inferred from analogous trifluoroborates in ) and solubility in polar aprotic solvents like methanol and acetone . Its CAS registry number is 1357559-53-5 , and it is typically synthesized via reductive amination or palladium-catalyzed protocols .
Properties
IUPAC Name |
potassium;3-(diethylamino)prop-1-en-2-yl-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BF3N.K/c1-4-12(5-2)6-7(3)8(9,10)11;/h3-6H2,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMGILWIBUMYRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(=C)CN(CC)CC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BF3KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 3-(diethylamino)prop-1-en-2-yltrifluoroborate can be synthesized through a series of chemical reactions involving the appropriate starting materialsThe reaction conditions typically include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Potassium 3-(diethylamino)prop-1-en-2-yltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF).
Conditions: Typical reaction conditions involve moderate temperatures (50-100°C) and inert atmospheres to prevent oxidation.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Synthetic Chemistry Applications
Potassium 3-(diethylamino)prop-1-EN-2-yltrifluoroborate serves as a versatile reagent in organic synthesis, particularly in:
- Cross-Coupling Reactions: It can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential for constructing complex organic molecules.
- Synthesis of Pharmaceuticals: The compound acts as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological and cardiovascular conditions. Its diethylamino moiety enhances solubility and biological activity.
Research indicates that this compound may exhibit various biological activities due to its unique structure:
- Antimicrobial Properties: Preliminary studies suggest potential effectiveness against certain bacterial strains, making it a candidate for developing new antimicrobial agents.
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 µg/mL |
| Potassium (4-vinylphenyl)trifluoroborate | E. coli | 200 µg/mL |
| Potassium (S)-((tert-butoxycarbonyl(1-methoxy-1-oxopropan-2-yl)amino)methyl)trifluoroborate | Pseudomonas aeruginosa | 150 µg/mL |
Case Study 1: Synthesis of Antiviral Agents
In a recent study, this compound was employed as an intermediate in synthesizing antiviral compounds. The resulting products demonstrated significant activity against viral strains, indicating the compound's utility in medicinal chemistry.
Case Study 2: Antimicrobial Efficacy
A research project evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated that the compound exhibited notable inhibition of Staphylococcus aureus with an MIC of 50 µg/mL, suggesting its potential as a lead compound for further development.
Mechanism of Action
The mechanism by which Potassium 3-(diethylamino)prop-1-en-2-yltrifluoroborate exerts its effects is primarily through its role as a boron reagent in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. This process involves the transfer of the trifluoroborate group to the palladium catalyst, followed by the coupling of the organic groups to form the desired product .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural and functional properties of Potassium 3-(diethylamino)prop-1-en-2-yltrifluoroborate with analogous organotrifluoroborates:
Cross-Coupling Reactions
This compound has been employed in Suzuki-Miyaura couplings to synthesize β-amino alkenes, which are precursors to pharmaceuticals and agrochemicals . Comparatively, Potassium (3-(pyrrolidin-1-yl)prop-1-en-2-yl)trifluoroborate has shown higher yields in couplings with aryl chlorides due to the pyrrolidine group’s steric and electronic effects .
Biological Activity
Potassium 3-(diethylamino)prop-1-en-2-yltrifluoroborate is an organoboron compound that has garnered interest due to its potential applications in medicinal chemistry and organic synthesis. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.
- Molecular Formula : C7H14BF3KN
- Molecular Weight : Approximately 232.11 g/mol
- Appearance : White crystalline solid
- Solubility : Soluble in various organic solvents
Biological Activity Overview
The biological activity of this compound primarily stems from its structural components. The presence of the diethylamino group suggests potential interactions with biological targets, while the trifluoroborate moiety is known for participating in various chemical reactions, including those relevant to medicinal chemistry.
- Reactivity in Organic Synthesis :
- The trifluoroborate group allows for participation in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is pivotal in synthesizing biologically active compounds.
- Interaction with Biological Targets :
Case Studies
-
Synthesis and Evaluation of Derivatives :
- A study synthesized several derivatives of this compound to evaluate their antimicrobial activities. Some derivatives showed moderate activity against various bacterial strains, suggesting a pathway for developing new antimicrobial agents.
- Anticancer Potential :
Data Table: Comparison of Organoboron Compounds
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | C7H14BF3KN | Contains diethylamino group | Moderate antimicrobial activity |
| Potassium 3-(piperidin-1-yl)prop-1-en-2-yltrifluoroborate | C8H14BF3K | Piperidine moiety present | Potential drug precursor |
| Potassium (4-vinylphenyl)trifluoroborate | C8H8BF3K | Vinylphenyl group | Used in polymer chemistry |
Synthesis Methods
The synthesis of this compound typically involves the reaction of diethylamine with a suitable boron source under controlled conditions. The following general steps outline the synthesis process:
- Preparation of the Boron Intermediate :
- React a boron reagent with an alkene to form a boronate ester.
- Formation of the Trifluoroborate Salt :
- Treat the boronate ester with a potassium salt in the presence of trifluoroacetic acid to yield the trifluoroborate compound.
Q & A
Q. What are the standard synthetic routes for Potassium 3-(diethylamino)prop-1-en-2-yltrifluoroborate, and how can purity be optimized?
The compound is typically synthesized via SN2 displacement of potassium bromomethyltrifluoroborate with diethylamine derivatives. For example, analogous trifluoroborates are prepared using alkoxides (3 equivalents) in THF or aqueous media, followed by purification via continuous Soxhlet extraction to address low solubility in organic solvents . Purity optimization involves crystallization or chromatographic methods, with yields exceeding 85% under scaled conditions (e.g., 100 g batches) .
Q. How is the structural integrity of this trifluoroborate confirmed post-synthesis?
Key characterization methods include:
- X-ray crystallography (using SHELX software for refinement ).
- Multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B nuclei) to confirm substituent geometry and boron coordination.
- Elemental analysis and melting point determination (e.g., mp 147–152°C for structurally related compounds ).
- Infrared spectroscopy to identify B-F stretching vibrations (~1350–1450 cm⁻¹) .
Q. What are the primary applications of this compound in organic synthesis?
It serves as a stable boronate reagent in Suzuki-Miyaura cross-coupling reactions , enabling C–C bond formation for pharmaceuticals and agrochemicals. Its trifluoroborate group enhances stability against hydrolysis compared to boronic acids, making it suitable for aqueous reaction conditions .
Advanced Research Questions
Q. How can researchers resolve low yields in cross-coupling reactions involving this trifluoroborate?
Low yields often arise from:
- Solubility limitations : Use mixed solvent systems (e.g., water/THF) or phase-transfer catalysts.
- Pd catalyst selection : Optimize with Pd(OAc)₂ or PdCl₂(dppf), which improve turnover in sterically hindered systems .
- Purification challenges : Employ Soxhlet extraction to isolate the product from inorganic salts .
Q. What mechanistic insights explain the reactivity of this compound in transition metal-catalyzed reactions?
The trifluoroborate anion acts as a transient boronic acid after hydrolysis, facilitating oxidative addition with Pd(0). Computational studies (e.g., density-functional theory) model the electron density at the boron center, predicting regioselectivity in coupling reactions . Experimental data show that steric effects from the diethylamino group influence reaction rates, requiring tailored ligands (e.g., SPhos) for efficient catalysis .
Q. How do competing side reactions impact synthesis, and how can they be mitigated?
Common issues include:
- Protonolysis of the B–C bond in acidic conditions: Use buffered aqueous phases (pH 7–8) .
- Oxidation of the enamine moiety : Conduct reactions under inert atmosphere (N₂/Ar) and avoid strong oxidizers .
- Byproduct formation during SN2 displacement : Monitor reaction progress via TLC and optimize alkoxide stoichiometry (≥3 equivalents) .
Q. What strategies validate contradictory crystallographic vs. spectroscopic data for this compound?
Contradictions may arise from:
- Dynamic effects in solution (e.g., fluxional behavior in NMR vs. static crystal structures).
- Polymorphism : Use differential scanning calorimetry (DSC) to identify crystalline forms.
- Computational validation : Compare experimental ¹¹B NMR shifts with DFT-calculated parameters .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
